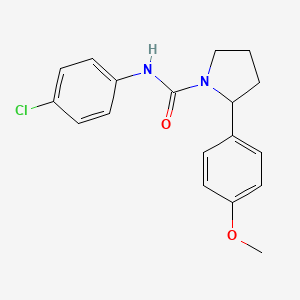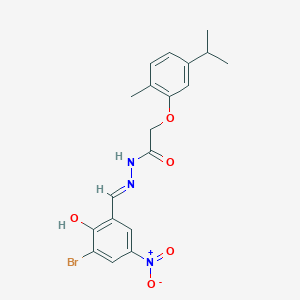
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CEC, is a research chemical that belongs to the class of pyrrolidine derivatives. It is primarily used in scientific research to investigate its potential therapeutic properties. CEC has gained attention in the scientific community due to its unique chemical structure, which is believed to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is also believed to interact with other receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in animal studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to reduce anxiety and improve cognitive function in animal models of anxiety and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in scientific research is its unique chemical structure, which may exhibit a range of biological activities. However, one limitation of using N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is the lack of information on its pharmacokinetics and toxicity profile, which may limit its use in human studies.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of research is to further investigate its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is to investigate its pharmacokinetics and toxicity profile to determine its safety and efficacy in human studies. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its interactions with other receptors in the brain.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves a multi-step process that requires advanced knowledge in organic chemistry. The most common method of synthesis involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been widely studied in the scientific community for its potential therapeutic properties. It is believed to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-16-10-4-13(5-11-16)17-3-2-12-21(17)18(22)20-15-8-6-14(19)7-9-15/h4-11,17H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNWCZPHHMXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B5970470.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)

![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![[1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)
![6-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5970518.png)

![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5970532.png)
![N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B5970537.png)
![2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5970548.png)
![N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5970550.png)